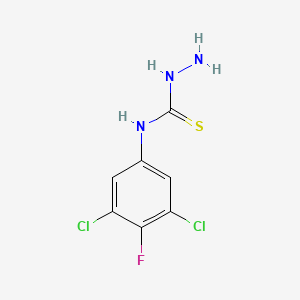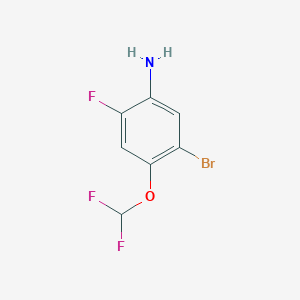
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the aniline ring.
Fluorination: Introduction of the fluorine atom to the desired position on the ring.
Methoxylation: Introduction of the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts such as palladium and reagents like boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It may be used in the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethoxy)-2-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. In materials science, its electronic properties can influence the behavior of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(difluoromethoxy)-2-methylbenzoic acid
- 5-Bromo-4-(difluoromethoxy)-2-methylbenzoate
- 5-Bromo-4-thiouracil
Uniqueness
5-Bromo-4-(difluoromethoxy)-2-fluoroaniline is unique due to the specific combination of bromine, fluorine, and difluoromethoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its unique structure also allows for specific interactions with biological targets and materials, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H5BrF3NO |
|---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-5(12)4(9)2-6(3)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
MFUGBTOVSZKURM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



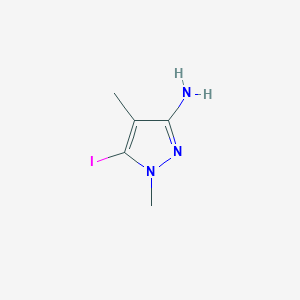
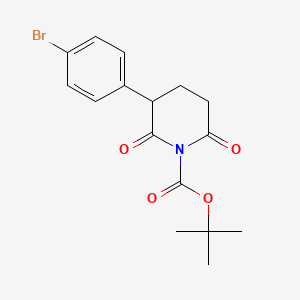
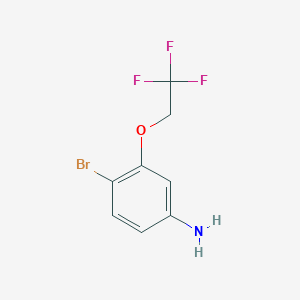
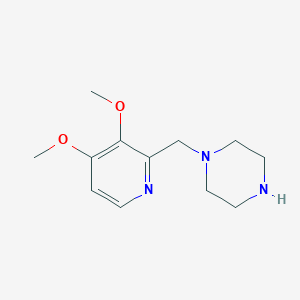
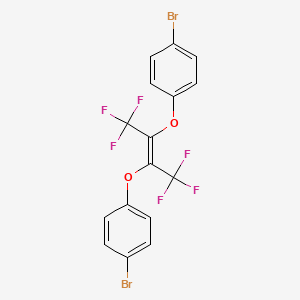
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
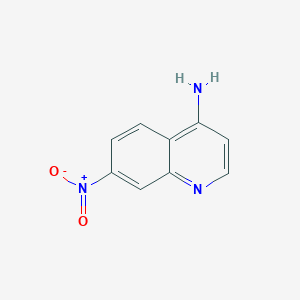
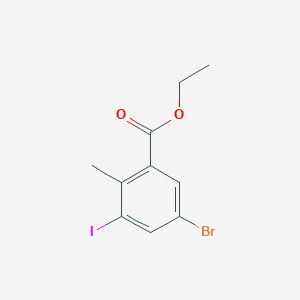

![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
